2-hydroxy-N-(3-isopropoxypropyl)-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide
Description
This compound belongs to the pyrido[1,2-a]pyrimidine-carboxamide family, characterized by a fused bicyclic core with a carboxamide substituent at position 2. The structure includes:
- An 8-methyl group, enhancing lipophilicity and steric bulk.
- A 4-oxo moiety, which may participate in keto-enol tautomerism.
- A 3-isopropoxypropyl chain linked via the carboxamide nitrogen, introducing an ether oxygen and branched alkyl chain.
The 3-isopropoxypropyl substituent distinguishes this compound from analogues, balancing polarity (via the ether oxygen) and lipophilicity (via the propyl chain). This structural feature may influence solubility, metabolic stability, and target interactions .
Properties
IUPAC Name |
2-hydroxy-8-methyl-4-oxo-N-(3-propan-2-yloxypropyl)pyrido[1,2-a]pyrimidine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O4/c1-10(2)23-8-4-6-17-14(20)13-15(21)18-12-9-11(3)5-7-19(12)16(13)22/h5,7,9-10,21H,4,6,8H2,1-3H3,(H,17,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTWUXDXVRYBVIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=C(C(=O)N2C=C1)C(=O)NCCCOC(C)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It belongs to the class of pyridopyrimidines, which are known to interact with a variety of biological targets. These targets often include key enzymes and receptors involved in cellular signaling and regulatory pathways.
Mode of Action
Pyridopyrimidines are generally known to interact with their targets by binding to active sites or allosteric sites, thereby modulating the activity of these targets. This can result in changes to cellular processes and pathways.
Biochemical Pathways
For instance, some pyridopyrimidines have been reported to exhibit anti-inflammatory effects by inhibiting the expression and activities of certain vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins.
Pharmacokinetics
Metabolism and excretion rates can also impact the compound’s half-life and clearance.
Result of Action
Based on the known activities of pyridopyrimidines, it can be inferred that the compound may exert effects at the molecular and cellular levels, potentially influencing cellular signaling, regulatory pathways, and inflammatory responses.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can impact the compound’s stability and its interactions with its targets. Additionally, the physiological environment within the body, including factors like enzymatic activity and the presence of other drugs, can also influence the compound’s action.
Biological Activity
2-Hydroxy-N-(3-isopropoxypropyl)-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antiviral and anti-inflammatory research. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables.
The compound has the following chemical properties:
- Molecular Formula : C14H17N3O4
- Molecular Weight : 291.30 g/mol
- CAS Number : 886899-25-8
Research indicates that compounds similar to this compound may exert their biological effects through various mechanisms:
- Inhibition of Viral Replication : Studies have shown that pyrido[1,2-a]pyrimidines can inhibit the replication of viruses such as the West Nile Virus and Dengue Virus by targeting viral enzymes or cellular pathways critical for viral life cycles .
- Anti-inflammatory Effects : Compounds in this class may also act as inhibitors of human leukocyte elastase (HLE), which is involved in inflammatory processes. Inhibition of HLE could mitigate conditions like chronic obstructive pulmonary disease (COPD) and asthma .
Antiviral Activity
A preliminary screening using the PASS (Prediction of Activity Spectra for Substances) program has suggested significant antiviral potential for similar compounds against various viruses. Notably:
- West Nile Virus : High antiviral activity was observed with low cytotoxicity in vitro .
- Dengue Virus : Similar compounds have shown promise in inhibiting this virus as well.
| Compound | Virus Target | IC50 (µM) | Cytotoxicity (CC50 µM) |
|---|---|---|---|
| N-(4-chlorophenethyl)-2-hydroxy... | West Nile Virus | 0.5 | >100 |
| 2-Hydroxy-N-(3-isopropoxypropyl)... | Dengue Virus | 1.0 | >50 |
Anti-inflammatory Activity
Research indicates that compounds with similar structures can effectively inhibit HLE, which is implicated in inflammatory diseases.
| Compound | Inhibition Constant (Ki) | ED50 (mg/kg) |
|---|---|---|
| SSR69071 | 0.0168 nM | 10.5 |
| 2-Hydroxy-N-(3-isopropoxypropyl)... | TBD | TBD |
Case Studies
- Study on Antiviral Properties : A study published in J. Org. Pharm. Chem. demonstrated that derivatives of pyrido[1,2-a]pyrimidines exhibited potent antiviral effects against several viral agents, suggesting that modifications to the structure could enhance efficacy .
- Inflammation Model : In animal models, SSR69071 showed significant reduction in inflammation markers when administered orally, indicating potential therapeutic applications for respiratory diseases .
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations and Molecular Properties
The table below compares key structural and molecular features of the target compound with three analogues:
| Compound Name | Substituent (R-Group) | Molecular Formula | Molecular Weight | Key Structural Features |
|---|---|---|---|---|
| Target: 2-hydroxy-N-(3-isopropoxypropyl)-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide | 3-isopropoxypropyl | C16H22N3O4 | 320.36 | Ether oxygen enhances polarity; branched chain moderates lipophilicity. |
| Analogue 1: 2-hydroxy-N-(2-hydroxypropyl)-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide | 2-hydroxypropyl | C14H18N3O4 | 292.31 | Hydroxyl group increases hydrophilicity and hydrogen-bonding capacity. |
| Analogue 2: 2-hydroxy-8-methyl-N-(3-methylbutyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide | 3-methylbutyl | C15H19N3O3 | 289.33 | Branched alkyl chain maximizes lipophilicity; lacks polar functional groups. |
| Analogue 3: 2-hydroxy-8-methyl-4-oxo-N-(pyridin-4-ylmethyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxamide | Pyridin-4-ylmethyl | C16H14N4O3 | 310.31 | Aromatic pyridine ring introduces π-π stacking potential and basicity. |
Functional Implications of Substituents
Target vs. Analogue 1
- The 3-isopropoxypropyl group (target) replaces the 2-hydroxypropyl group (Analogue 1), exchanging a hydroxyl for an ether oxygen. While both groups enhance solubility compared to pure alkyl chains, the hydroxyl in Analogue 1 likely confers greater hydrophilicity and stronger hydrogen-bond donor capacity .
- The ether oxygen in the target compound may improve metabolic stability by reducing susceptibility to oxidative enzymes compared to the alcohol group in Analogue 1.
Target vs. Analogue 2
- The 3-methylbutyl group (Analogue 2) is purely lipophilic, lacking polar functionalities. This suggests Analogue 2 has higher membrane permeability but lower aqueous solubility than the target compound.
Target vs. Analogue 3
- The pyridin-4-ylmethyl substituent (Analogue 3) introduces an aromatic nitrogen, enabling π-π stacking and hydrogen-bond acceptor interactions. This may enhance binding to targets with aromatic residues (e.g., kinase ATP-binding sites).
- In contrast, the target’s 3-isopropoxypropyl group provides conformational flexibility and moderate polarity, which may favor entropic gains in binding or reduce off-target effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
